molecular formula C15H20ClN3O3S B2604486 1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1119369-85-5

1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2604486
CAS No.: 1119369-85-5
M. Wt: 357.85
InChI Key: NIZQZJSNQIHPNN-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, and iron complexes as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the compound.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-9-4-6-19(7-5-9)13(20)10(2)22-14(21)12-11(16)8-17-15(18-12)23-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZQZJSNQIHPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)OC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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